molecular formula C16H18N2O6 B12071153 [(2R,3S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate

[(2R,3S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate

Cat. No.: B12071153
M. Wt: 334.32 g/mol
InChI Key: ZZXDOFFDZPBYDJ-OUCADQQQSA-N
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Description

[(2R,3S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate is a complex organic compound characterized by its unique structure, which includes a benzoate ester linked to a substituted oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate typically involves multiple steps:

    Formation of the oxolane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the diazinan-1-yl group: This step often involves nucleophilic substitution reactions where a suitable diazinan derivative is introduced.

    Esterification with benzoic acid: The final step involves the esterification of the hydroxymethyl group with benzoic acid, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) or a catalytic amount of acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The oxolane ring can undergo reduction reactions, potentially leading to ring-opening or hydrogenation of double bonds if present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.

Major Products

    Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.

    Reduction: Formation of reduced oxolane derivatives.

    Substitution: Introduction of new functional groups at the diazinan-1-yl position.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or mechanical strength.

Biology and Medicine

    Drug Development: The compound’s structure allows for interactions with biological targets, making it a potential lead compound in drug discovery.

    Biochemical Studies: It can be used as a probe to study enzyme mechanisms or as a substrate in biochemical assays.

Industry

    Polymer Synthesis: The compound can be incorporated into polymer backbones, imparting specific properties to the resulting materials.

    Surface Coatings: Its ester functionality allows for its use in surface modification and coating applications.

Mechanism of Action

The mechanism by which [(2R,3S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate exerts its effects depends on its application:

    Biological Systems: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.

    Catalysis: As a ligand, it can stabilize transition states or intermediates, facilitating catalytic cycles.

    Materials: Its incorporation into materials can influence their physical properties through intermolecular interactions and structural modifications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,3S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and interaction profiles. This uniqueness makes it a valuable compound for specialized applications in various scientific and industrial fields.

Properties

Molecular Formula

C16H18N2O6

Molecular Weight

334.32 g/mol

IUPAC Name

[(2R,3S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate

InChI

InChI=1S/C16H18N2O6/c19-9-12-11(24-15(21)10-4-2-1-3-5-10)8-14(23-12)18-7-6-13(20)17-16(18)22/h1-5,11-12,14,19H,6-9H2,(H,17,20,22)/t11-,12+,14+/m0/s1

InChI Key

ZZXDOFFDZPBYDJ-OUCADQQQSA-N

Isomeric SMILES

C1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OC(=O)C3=CC=CC=C3

Canonical SMILES

C1CN(C(=O)NC1=O)C2CC(C(O2)CO)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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